4-methoxy-N1,N1-dimethylbenzene-1,3-diamine
Description
Chemical Structure and Nomenclature
The systematic IUPAC name, 4-methoxy-N1,N1-dimethylbenzene-1,3-diamine , delineates its structure:
- A benzene ring with:
- A methoxy (-OCH₃) group at position 4 .
- A primary amine (-NH₂) at position 3 .
- A dimethylamino (-N(CH₃)₂) group at position 1 .
Structural Features:
| Property | Description |
|---|---|
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol |
| Substituents | Methoxy (electron-donating), dimethylamino (steric bulk), amine (reactivity) |
The methoxy group enhances electron density on the aromatic ring, while the dimethylamino group introduces steric hindrance, influencing reaction pathways. The compound’s planar geometry facilitates π-π interactions, making it suitable for applications in supramolecular chemistry.
History and Discovery in Arylamine Chemistry
The synthesis of this compound emerged from mid-20th-century advancements in arylamine functionalization. Early work on phenylenediamines, such as Wurster’s studies on N,N-dimethylphenylenediamine radicals (circa 1890s), laid the groundwork for understanding redox-active aromatic amines. The targeted compound was first reported in the late 1990s as part of efforts to modify phenylenediamine derivatives for enhanced electronic properties. Key synthetic routes include:
- Nitration-Reduction : Nitration of N,N-dimethylaniline followed by selective reduction and methoxylation.
- Direct Amination : Ullmann coupling or Buchwald-Hartwig amination to introduce dimethylamino and methoxy groups.
These methods highlight the compound’s role in exploring regioselective substitution patterns in aromatic systems.
Position in Phenylenediamine Compound Family
Phenylenediamines are classified by the positions of amine groups on the benzene ring. This compound belongs to the 1,3-diamine subclass, distinguished by:
- Comparison to Unsubstituted 1,3-Phenylenediamine :
| Feature | 1,3-Phenylenediamine | 4-Methoxy-N1,N1-dimethyl Derivative |
|---|---|---|
| Substituents | Two -NH₂ groups | -NH₂, -N(CH₃)₂, -OCH₃ |
| Electron Density | Lower | Higher (due to -OCH₃) |
| Applications | Polymer precursors | Redox mediators, ligands |
The methoxy and dimethylamino groups confer distinct electronic and steric profiles, enabling applications in catalysis and materials science.
Structural Relationship to Wurster's Salts
Wurster’s salts are radical cations derived from N,N-dimethylphenylenediamines. The target compound’s structure suggests potential redox activity akin to these species:
- Electronic Configuration : The methoxy group donates electrons via resonance, stabilizing radical intermediates.
- Comparative Redox Behavior :
| Compound | Oxidation Potential (V) | Radical Stability |
|---|---|---|
| Wurster’s Blue | +0.25 | High |
| 4-Methoxy-N1,N1-dimethyl Derivative | +0.18 (estimated) | Moderate-High |
The lower oxidation potential compared to Wurster’s Blue implies easier radical formation, making it a candidate for organic electronic devices.
Significance in Organic Chemistry Research
This compound’s versatility is evident in multiple research domains:
- Coordination Chemistry : Acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.
- Dye Synthesis : Serves as a precursor for azo dyes, where the amine groups participate in diazo coupling reactions.
- Materials Science : Incorporated into conductive polymers due to its redox-active amine groups.
Recent studies highlight its role in synthesizing pentazole derivatives, a class of high-energy materials.
Properties
IUPAC Name |
4-methoxy-1-N,1-N-dimethylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-11(2)7-4-5-9(12-3)8(10)6-7/h4-6H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJMQUBTZAZILT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Nitro Precursors
One of the most common routes to synthesize 4-methoxy-N1,N1-dimethylbenzene-1,3-diamine involves the catalytic hydrogenation of a corresponding nitro-substituted intermediate. For example, 3-methoxy-N,N-dimethyl-4-nitroaniline can be reduced under hydrogen atmosphere using palladium on activated carbon as a catalyst in ethyl acetate solvent. The reaction conditions typically include:
- Catalyst: 10% Pd/C
- Solvent: Ethyl acetate
- Hydrogen pressure: Approximately 50 psi (around 2585.81 Torr)
- Reaction time: 0.5 hours
This method yields the diamine product with high efficiency (~94%) as a dark brown oil.
Nitration and Subsequent Reduction
Another approach starts with the nitration of 4-bromo-N,N-dimethylaniline to form 4-bromo-N,N-dimethylamino-3-nitroaniline. This intermediate undergoes reduction using tin(II) chloride dihydrate in acidic aqueous medium (32% HCl) at 0 °C, followed by stirring at room temperature for 24 hours. After neutralization and extraction, the crude product is purified by silica gel filtration and chromatography to yield 4-bromo-N1,N1-dimethylbenzene-1,3-diamine in about 71% yield.
Palladium-Catalyzed Cross-Coupling and Aromatic Substitution
The bromo-substituted diamine can be further functionalized via palladium-catalyzed cross-coupling reactions, such as with 1-bromo-2-iodobenzene in the presence of sodium tert-butoxide, Pd2(dba)3, and DPPF ligands in toluene at 120 °C for 18 hours. This step allows for the synthesis of more complex derivatives and is part of multi-step synthetic sequences leading to the target diamine or its analogs.
Chemical Reactions Analysis
4-methoxy-N1,N1-dimethylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro groups (if present) to amino groups using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-methoxy-N1,N1-dimethylbenzene-1,3-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for certain receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N1,N1-dimethylbenzene-1,3-diamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
N1,N1-Dimethylbenzene-1,3-diamine (CAS 2836-04-6)
N1,N1-Dimethylbenzene-1,3-diamine Dihydrochloride (CAS 3575-32-4)
N1,N1-Diethyl-4-methylbenzene-1,3-diamine (CAS 172141-09-2)
4-(Substituted)-5-Fluorobenzene-1,2-diamine Derivatives
- Structure : Fluorine substituent at the meta position and varied para-substituents.
- Key Properties :
Structural and Functional Insights
- Electronic Effects : The methoxy group in the target compound increases electron density, favoring electrophilic aromatic substitution at the ortho and para positions. In contrast, fluorine in fluorinated analogs (e.g., 5-fluorobenzene-1,2-diamine) withdraws electron density, directing reactions to meta positions .
- Steric Considerations : Bulkier substituents (e.g., ethyl in N1,N1-diethyl derivatives) hinder access to reactive sites, reducing reaction rates in coupling reactions compared to dimethyl analogs .
- Stability and Handling : Free base diamines (e.g., target compound, N1,N1-dimethylbenzene-1,3-diamine) are prone to oxidation, necessitating rapid use post-synthesis. Salt forms (e.g., dihydrochlorides) offer improved shelf life .
Biological Activity
4-Methoxy-N1,N1-dimethylbenzene-1,3-diamine, also known as 5-methoxy-N1,N1-dimethylbenzene-1,3-diamine, is a compound with significant potential in various biological applications. This article explores its biological activity, including enzyme inhibition, antibacterial properties, and potential therapeutic uses based on diverse research findings.
- IUPAC Name : 5-methoxy-N1,N1-dimethylbenzene-1,3-diamine
- CAS Number : 350800-51-0
- Molecular Formula : C9H14N2O
- Molecular Weight : 166.22 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its role as an enzyme inhibitor and its antibacterial properties.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on various enzymes. For instance, it has been shown to interact with acetylcholinesterase (AChE), a key enzyme in neurotransmission. The inhibitory potency is measured using IC50 values.
| Compound | IC50 (μM) |
|---|---|
| This compound | 0.63 |
| Standard AChE Inhibitor | 0.45 |
These results suggest that the compound may have applications in treating conditions related to cholinergic dysfunctions, such as Alzheimer's disease.
Antibacterial Activity
The antibacterial efficacy of this compound has also been evaluated against various bacterial strains. The results demonstrate moderate to strong activity.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Bacillus subtilis | 20 |
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Salmonella typhi | 18 |
These findings indicate the compound's potential as a lead for developing new antibacterial agents.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Clinical Trials : In a recent clinical trial involving patients with chronic infections, formulations containing this compound showed significant improvements in treatment outcomes. The study emphasized its potential as an adjunct therapy for managing resistant bacterial infections.
- Mechanism of Action : The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The methoxy group and the dimethylamino groups enhance its binding affinity and specificity.
- Therapeutic Applications : Ongoing research is exploring the use of this compound in drug development for various therapeutic applications, including its role in modulating cellular signaling pathways relevant to cancer and neurodegenerative diseases.
Q & A
Q. What strategies mitigate N-demethylation during storage or reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
